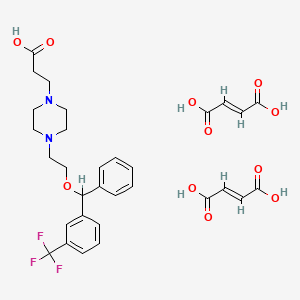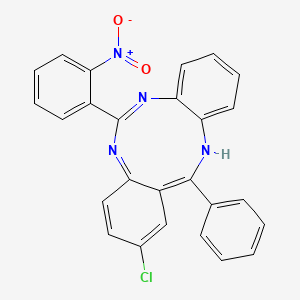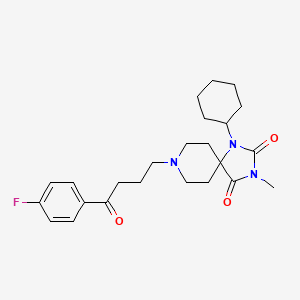
(Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate: is a complex organic compound with a unique structure that includes multiple functional groups and a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate involves multiple steps, including the formation of the octadec-9-enyl chain and the incorporation of the tin atom. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct configuration of the double bonds and the incorporation of the tin atom.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the tin atom.
Reduction: Reduction reactions can occur at the carbonyl groups and the double bonds.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
The compound has potential applications in biology, particularly in the study of enzyme interactions and the development of new pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for researchers.
Medicine
In medicine, the compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying drug molecules to improve their efficacy and stability.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.
Mechanism of Action
The mechanism of action of (Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate involves its interaction with molecular targets through its functional groups. The tin atom plays a crucial role in these interactions, often acting as a coordination center for various ligands. The pathways involved include the formation of coordination complexes and the activation of specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-Octadec-9-enyl (all-Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9,21-trienoate: can be compared with other organotin compounds, such as tributyltin chloride and dibutyltin oxide.
Lignans: These are a family of secondary plant metabolites with similar structural complexity and biological activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups and the presence of a tin atom, which imparts specific chemical reactivity and stability. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Properties
CAS No. |
29881-72-9 |
|---|---|
Molecular Formula |
C52H92O8Sn |
Molecular Weight |
964.0 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxystannyl] 1-O-[(Z)-octadec-9-enyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C22H38O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18-;;; |
InChI Key |
KJGMUHKHEHLLST-QTHVYSOASA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


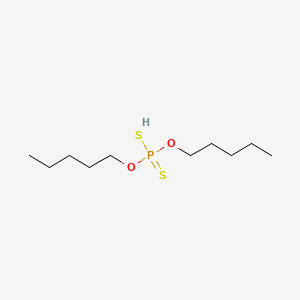
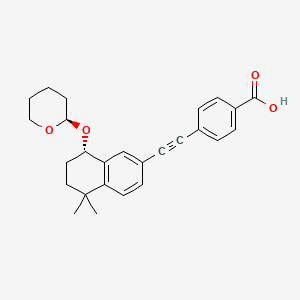
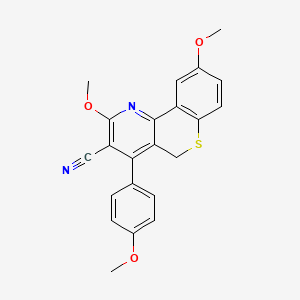

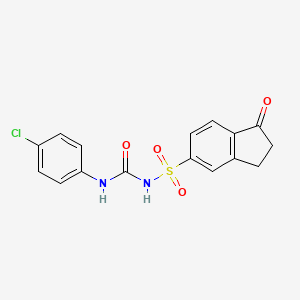
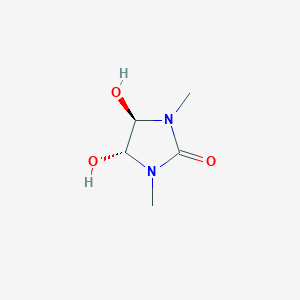
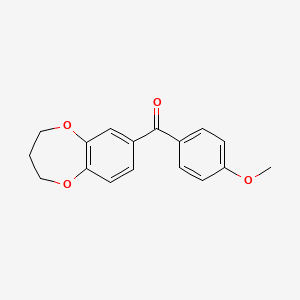
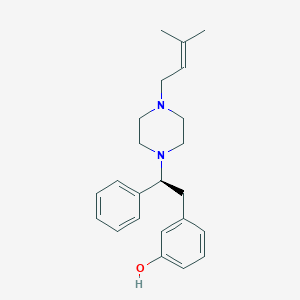
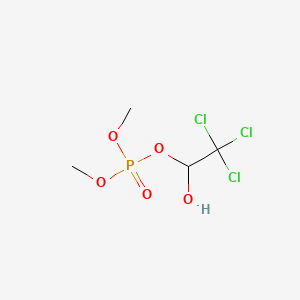
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
